Methylsulfonylsulfanylmethylbenzene

描述

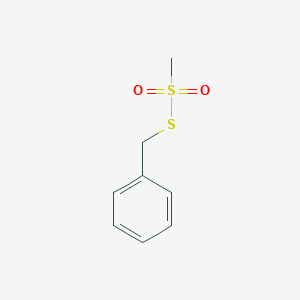

Methylsulfonylsulfanylmethylbenzene is an organosulfur compound characterized by the presence of both sulfonyl and sulfanyl groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methylsulfonylsulfanylmethylbenzene typically involves the reaction of methylsulfonyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with thiophenol to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or toluene

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

Methylsulfonylsulfanylmethylbenzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH, room temperature to 60°C.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.

Substitution: Bromine, nitric acid; conditionspresence of a catalyst like iron(III) chloride, room temperature to 50°C.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of brominated or nitrated benzene derivatives.

科学研究应用

Methylsulfonylsulfanylmethylbenzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine: Explored for its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of Methylsulfonylsulfanylmethylbenzene involves its interaction with biological molecules, particularly proteins. The sulfonyl and sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making the compound effective as an antimicrobial or anticancer agent.

相似化合物的比较

Methylsulfonylsulfanylmethylbenzene can be compared with other organosulfur compounds such as:

Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.

Thiophenol: A simpler compound with a sulfanyl group attached to a benzene ring, used in organic synthesis.

Benzene sulfonamide: Contains a sulfonyl group attached to a benzene ring, used in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

Methylsulfonylsulfanylmethylbenzene, also known as benzylsulfonylmethylsulfonylmethylbenzene, is a compound that has garnered interest for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of sulfonyl groups attached to a benzene ring, which contributes to its chemical reactivity and biological activity. The general structure can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, oxygen, and sulfur atoms respectively.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Sulfur-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging reactive oxygen species (ROS). This is particularly relevant in cancer therapy, where oxidative stress plays a crucial role in tumor progression.

- Enzyme Inhibition : Compounds with sulfonyl groups can inhibit various enzymes involved in metabolic pathways. For example, they may act as inhibitors of glutathione S-transferase (GST), which is involved in detoxification processes in the liver.

- Antimicrobial Properties : Some studies have indicated that similar compounds exhibit significant antibacterial and antifungal activities. The presence of sulfonyl groups may enhance the interaction with microbial cell membranes or enzymes.

Antioxidant Activity

A study published in 2022 demonstrated that this compound exhibited notable antioxidant activity in vitro. The compound was shown to significantly reduce oxidative stress markers in cultured human cells, suggesting potential applications in preventing oxidative damage associated with chronic diseases .

Antimicrobial Activity

Research has indicated that derivatives of methylsulfonyl compounds possess antimicrobial properties. A recent investigation reported that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was found to inhibit GST activity by approximately 50% at a concentration of 100 µM. This inhibition suggests potential applications in cancer treatment by enhancing the efficacy of chemotherapeutic agents through decreased detoxification .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for Methylsulfonylsulfanylmethylbenzene, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

- Methodological Answer : Begin with sulfonyl chloride intermediates (e.g., methanesulfonyl chloride) as precursors, as demonstrated in analogous sulfonylbenzene syntheses . Optimize conditions by testing variables such as solvent polarity (e.g., DCM vs. THF), temperature gradients (e.g., 0°C to reflux), and catalyst loading. Document reaction progress via TLC or HPLC, and validate purity through melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what analytical thresholds ensure structural confirmation?

- Methodological Answer : Combine -NMR and -NMR to resolve sulfonyl and sulfide functional groups, supported by IR spectroscopy for S=O stretching vibrations (~1350 cm). High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks within ±2 ppm accuracy. For novel derivatives, include elemental analysis (C, H, S) with ≤0.4% deviation .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 7–30 days. Monitor degradation via HPLC-UV, quantifying half-life () and identifying byproducts (e.g., sulfonic acids) through LC-MS .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions, and how do steric/electronic factors influence regioselectivity?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies. Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Validate predictions with kinetic isotopic effect (KIE) studies .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved through systematic data reanalysis?

- Methodological Answer : Apply meta-analytical frameworks to aggregate disparate datasets, adjusting for covariates like assay type (e.g., cell-free vs. cellular) and purity thresholds (>95%). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Q. What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions compared to aryl halides?

- Methodological Answer : Perform comparative kinetic studies under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling), tracking intermediates via -NMR. Investigate ligand effects (e.g., bulky phosphines vs. NHCs) and propose mechanisms through Hammett plots correlating substituent effects with reaction rates .

Q. Data Reporting and Reproducibility Guidelines

- Sample Characterization : Report melting points, spectroscopic data, and chromatographic purity (e.g., HPLC traces) in alignment with IUPAC guidelines .

- Error Propagation : Quantify uncertainties in synthetic yields and analytical measurements using error propagation formulas, as detailed in subsampling protocols .

- Replication : Provide stepwise experimental protocols in Supporting Information, including exact molar ratios, quenching methods, and workup details .

属性

IUPAC Name |

methylsulfonylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGDVKCUYZRBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。